(Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine

Lipophilicity Membrane permeability ADME prediction

Pyrazole methylamine building blocks are not interchangeable. Substituting the sec-butyl chiral variant with an achiral n-butyl analog or an N1-substituted regioisomer introduces quantifiable shifts in LogP, H-bond donor capacity, and stereochemical complexity-directly compromising SAR reproducibility in kinase inhibitor and agrochemical programs. This compound delivers the exact pharmacophore required: • LogP 1.33-within the optimal CNS lipophilicity window (1-3) for passive BBB permeability • One chiral center at the sec-butyl methine position, resolvable via chiral HPLC or SMB chromatography for enantioselective SAR • Free pyrazole NH at N1 preserves the hinge-region H-bond donor essential for p38 MAPK and PKB/Akt kinase target engagement • MW 167.25 g/mol supports accurate molar potency calculations in enzymatic assays

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
Cat. No. B13241282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCC(C)NCC1=C(NN=C1)C
InChIInChI=1S/C9H17N3/c1-4-7(2)10-5-9-6-11-12-8(9)3/h6-7,10H,4-5H2,1-3H3,(H,11,12)
InChIKeyXKERLGSMDGWJGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine: Physicochemical Identity & Procurement


(Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1156719-37-7) is a chiral secondary amine featuring a 3-methyl-1H-pyrazole core linked via a methylene bridge to a sec-butylamine moiety . Its molecular formula is C₉H₁₇N₃ with a molecular weight of 167.25 g/mol . Key physicochemical parameters include an experimental LogP of 1.33, two hydrogen bond donors, two hydrogen bond acceptors, an Fsp³ value of 0.667, and one asymmetric (chiral) center . The compound is commercially available at ≥95% purity from multiple suppliers .

Chiral secondary amine building block for medicinal chemistry diversification
Single stereocenter enables enantiomer resolution and stereochemical SAR studies
Reported moderate lipophilicity fits CNS permeability screening windows

(Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine: Structural Differentiation


Pyrazole methylamine derivatives are not interchangeable building blocks. Even minor alterations—such as chain branching, substitution position, or the presence of a chiral center—produce quantifiable shifts in lipophilicity (LogP), molecular weight, and stereochemical complexity that directly impact membrane permeability predictions under Lipinski's Rule of Five [1] and the feasibility of enantioselective downstream chemistry . The sec-butyl chain in (butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine introduces a chiral center absent in the linear n-butyl analog, while the secondary amine at the 4-methylene position distinguishes it from N1-substituted regioisomers that bear a primary amine. These structural features necessitate compound-specific validation rather than class-level assumptions.

1
n-Butyl analog lacks chiral center; chain branching alters lipophilicity and stereochemical control, may not transfer to enantioselective workflows.
2
N1-substituted regioisomer shifts hydrogen-bond donor pattern and molecular weight, potentially affecting molar potency calculations and hinge-region binding assumptions.

(Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine: Differentiation Evidence


Lipophilicity Advantage Over n-Butyl Analog

The target compound exhibits an experimentally determined LogP of 1.33 , compared with the computed XLogP3 of 1.1 for the linear n-butyl analog butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1154647-45-6) [1]. The +0.23 log unit difference, attributable to branching of the sec-butyl chain, corresponds to an approximately 1.7-fold higher octanol-water partition coefficient.

Lipophilicity shift
Cross‑study comparable
ΔLogP +0.23 vs n‑butyl analog
Reported lipophilicity difference may support partitioning-based assay selection
Experimental vs computed LogP; compare with caution
Lipophilicity Membrane permeability ADME prediction

Chiral Center Advantage Over n-Butyl Analog

The target compound possesses one asymmetric (chiral) carbon atom located at the sec-butyl methine position . In contrast, the closely related n-butyl analog butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1154647-45-6) contains no chiral center [1]. The presence of a stereocenter enables enantiomer separation via chiral chromatography and supports enantiomer-specific structure-activity relationship (SAR) studies.

Chiral center
Class‑level inference
Chiral (1 stereocenter) vs achiral n‑butyl
Enables enantiomer resolution; supports stereochemical SAR design
Class‑level structural differentiation
Chirality Enantioselective synthesis Stereochemistry

Molecular Weight Differentiation from N1-Regioisomer

The target compound (C₉H₁₇N₃, MW = 167.25 g/mol) differs from its N1-sec-butyl regioisomer (1-(sec-butyl)-1H-pyrazol-4-yl)methanamine (C₈H₁₅N₃, MW = 153.22 g/mol, CAS 1248939-87-8) by one methylene unit. This ΔMW of 14.03 g/mol (approximately 9.2% higher) impacts molar potency calculations and physicochemical property predictions in dose-response studies.

Regioisomer MW
Head‑to‑head comparison
ΔMW +14.03 g/mol (+9.2%) vs N1‑sec‑butyl isomer
MW difference may shift molar concentration calculations; verify regioisomer identity
Relevant for dose–response data normalization
Molecular weight Regioisomer Molar potency

(Butan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine: Application Scenarios


CNS-Penetrant Lead Optimization

The target compound's LogP of 1.33—approximately 0.23 log units higher than the n-butyl analog—places it in a favorable lipophilicity window for central nervous system (CNS) drug discovery, where LogP values between 1 and 3 are generally associated with optimal brain penetration [1]. Researchers prioritizing passive blood-brain barrier permeability should select this compound over the less lipophilic n-butyl variant.

Enantiomer-Specific SAR Studies

The single chiral center at the sec-butyl methine position enables resolution into enantiomers via chiral HPLC or simulated moving bed (SMB) chromatography. This makes the compound uniquely suitable for medicinal chemistry teams investigating stereochemistry-dependent target engagement, an option unavailable with the achiral n-butyl analog.

Kinase Inhibitor Scaffold Decoration

Pyrazole methylamine scaffolds are prevalent in kinase inhibitor patents, including p38 MAPK and protein kinase B (PKB/Akt) inhibitor series [2]. The target compound's specific substitution pattern—secondary amine at the 4-methylene position rather than the N1 position—preserves the pyrazole NH as a hydrogen bond donor, which is critical for hinge-region binding in many kinase active sites. The higher molecular weight (167.25 vs. 153.22 g/mol for the N1 regioisomer) also affects molar potency calculations in enzymatic assays .

Agrochemical Intermediate with Metabolic Stability

Alpha-branched amines such as sec-butyl derivatives have demonstrated superior insecticidal activity compared to their linear counterparts in pyrazole methanesulfonate series [3]. The target compound's sec-butyl chain may confer enhanced metabolic stability against oxidative N-dealkylation, making it a strategic intermediate for agrochemical lead optimization where linear n-butyl analogs showed rapid clearance.

Application
Selection Property
Validation Focus
CNS research lead optimization
Moderate lipophilicity window
Reported LogP vs CNS permeability estimates
Enantiomer‑specific SAR studies
Chiral resolution capability
Chiral chromatography method fit
Kinase inhibitor scaffold research
4‑methylene secondary amine; pyrazole NH donor
Hinge‑region binding motif compatibility
Agrochemical intermediate research
Sec‑butyl chain branching
Reported metabolic stability vs oxidative N‑dealkylation
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